N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

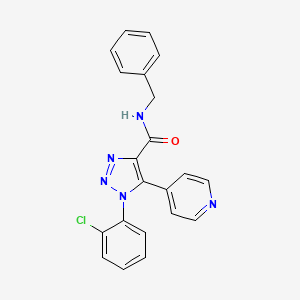

N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-chlorophenyl group, at the 5-position with a pyridin-4-yl ring, and at the 4-position with a carboxamide moiety linked to a benzyl group. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-benzyl-1-(2-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O/c22-17-8-4-5-9-18(17)27-20(16-10-12-23-13-11-16)19(25-26-27)21(28)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGYTMKSWAKFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

-

Step 1: Synthesis of 1,2,3-Triazole Core

Reagents: Azide, Alkyne, Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)

Conditions: Room temperature, aqueous or organic solvent

Product: 1,2,3-Triazole derivative

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).

Biology: The compound is used in studies to understand its effects on cellular processes and pathways.

Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Findings from Comparative Studies

- Bioactivity : Fluorinated analogues (e.g., ) often exhibit enhanced metabolic stability compared to chlorinated derivatives but may suffer from reduced target engagement due to steric and electronic effects. The target compound’s pyridin-4-yl group shows superior π-π stacking in receptor models compared to pyridin-2-yl or pyridin-3-yl isomers .

- Solubility: The dimethylamino-substituted benzyl group in significantly improves aqueous solubility (predicted logP ~2.1) compared to the target compound (logP ~3.5), making it more suitable for oral formulations.

- Synthetic Accessibility : Derivatives with extended alkyl chains (e.g., ) require multi-step synthesis, whereas the target compound’s benzyl group simplifies functionalization .

Crystallographic and Computational Insights

Crystallographic data for related triazole-carboxamides (e.g., ) were refined using SHELXL , confirming planar triazole cores and non-coplanar aryl/pyridyl substituents. ORTEP-generated diagrams highlight steric clashes in bulkier analogues (e.g., ), which may limit binding to compact active sites.

Biological Activity

N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by a triazole ring, which is known for its pharmacological properties. The presence of the benzyl and chlorophenyl groups enhances its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as proteases and kinases.

- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These results indicate that the compound possesses promising antimicrobial potential, particularly against pathogenic strains.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. For instance:

- In studies involving lung cancer cells (H460), the compound demonstrated an IC50 value of 6.06 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H460 | 6.06 | Induction of apoptosis |

| MCF7 | 10.5 | ROS generation and apoptosis |

The mechanism involves the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have documented the biological activities of triazole derivatives:

- Antiviral Activity : A study reported that derivatives similar to this compound exhibited significant antiviral effects against SARS-CoV main protease with low micromolar IC50 values .

- Antioxidant Activity : The compound was also assessed for its antioxidant properties using various assays (e.g., ABTS and DPPH), showing promising results that suggest it could mitigate oxidative stress in cells .

Q & A

What are the standard synthetic protocols for N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step process, including:

- Step 1: Formation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours is commonly used to ensure regioselectivity .

- Step 2: Introduction of the 2-chlorophenyl group via nucleophilic substitution, requiring anhydrous conditions and a base like potassium carbonate (K₂CO₃) in acetonitrile .

- Step 3: Coupling of the pyridin-4-yl and benzyl groups using carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane under nitrogen atmosphere .

Key Optimization Factors:

- Solvent Choice: Polar aprotic solvents (DMSO, DMF) enhance reaction rates for cycloaddition .

- Catalyst Loading: CuI at 10 mol% balances yield and purity .

- Temperature Control: Elevated temperatures (60–80°C) improve triazole ring formation but may increase side reactions if prolonged .

Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₂₃H₂₁ClN₆O, [M+H]⁺ = 433.1542) .

- HPLC-PDA: Assesses purity (>95%) using a C18 column with acetonitrile/water gradient .

What biological activities have been reported for structurally analogous 1,2,3-triazole derivatives, and how can these guide target validation studies?

Answer:

Analogous triazoles exhibit:

- Anticancer Activity: Inhibition of protein kinases (e.g., EGFR, VEGFR) via triazole-pyridine interactions .

- Antimicrobial Effects: Disruption of bacterial cell membranes through hydrophobic benzyl groups .

Methodological Guidance: - Kinase Assays: Use recombinant kinases (e.g., EGFR) with ATP-Glo™ luminescence assays to quantify inhibition .

- MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

- Substituent Variation:

- Pyridine Position: Compare pyridin-4-yl (target) vs. pyridin-3-yl () to assess steric effects on target binding .

- Benzyl Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .

- Assay Design:

What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

- Source of Discrepancy: Impurities (>95% purity required) or assay conditions (e.g., serum interference) .

- Resolution Strategies:

- Repurification: Use preparative HPLC to isolate the compound .

- Standardized Assays: Replicate assays in serum-free media with positive controls (e.g., doxorubicin for cytotoxicity) .

How can the compound’s stability under physiological conditions be assessed for in vivo studies?

Answer:

- Forced Degradation Studies:

- Plasma Stability: Incubate with rat plasma; quantify parent compound loss over 6 hours .

What methodologies elucidate the mechanism of action for this compound in kinase inhibition?

Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by heating lysates and detecting stabilized kinases via Western blot .

- Kinome-Wide Profiling: Use KinomeScan® to identify off-target effects at 1 µM .

How can computational chemistry aid in predicting metabolite profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.